1,3-Difluoro-5-(4-nitrophenyl)benzene
Overview
Description
“1,3-Difluoro-5-(4-nitrophenyl)benzene” is a chemical compound with the molecular formula C12H7F2NO2 . It has a molecular weight of 235.19 .
Molecular Structure Analysis
The molecular structure of “1,3-Difluoro-5-(4-nitrophenyl)benzene” consists of a biphenyl core with two fluorine atoms and a nitro group attached . The InChI code for this compound is 1S/C12H7F2NO2/c13-10-5-9 (6-11 (14)7-10)8-1-3-12 (4-2-8)15 (16)17/h1-7H .Physical And Chemical Properties Analysis
“1,3-Difluoro-5-(4-nitrophenyl)benzene” is a clear colorless to yellowish liquid . It has a molecular weight of 235.19 . It is insoluble in water and stable under normal temperatures and pressures .Scientific Research Applications
Supramolecular Chemistry of Benzene Derivatives
Research on benzene-1,3,5-tricarboxamides (BTAs) highlights their importance in nanotechnology, polymer processing, and biomedical applications due to their supramolecular self-assembly behavior. This suggests potential applications of 1,3-Difluoro-5-(4-nitrophenyl)benzene in creating nanometer-sized structures and biomedical materials due to similar aromatic properties (Cantekin, de Greef, & Palmans, 2012).
Analytical Techniques for Nitrophenyl Compounds
Studies on the degradation processes of nitisinone, a nitrophenyl compound, using LC-MS/MS techniques can provide insights into the analytical methods applicable for studying the stability and degradation products of 1,3-Difluoro-5-(4-nitrophenyl)benzene. This information is crucial for understanding its environmental impact and stability under various conditions (Barchańska et al., 2019).
Synthesis and Applications of Aromatic Compounds
The practical synthesis of aromatic compounds like 5,5′-Methylene-bis(benzotriazole) suggests the possibility of synthesizing 1,3-Difluoro-5-(4-nitrophenyl)benzene through similar methods. Such compounds are useful in creating metal passivators and light-sensitive materials, indicating potential applications in materials science and photoreactive materials (Gu, Yu, Zhang, & Xu, 2009).
Environmental Impact and Detection Techniques
Research on the environmental fate and effects of the lampricide TFM, a nitrophenol compound, and analytical strategies for biomonitoring benzene exposure could provide insights into the environmental and health impacts of 1,3-Difluoro-5-(4-nitrophenyl)benzene. Such studies emphasize the importance of monitoring and understanding the ecological and human health risks associated with chemical exposure and could guide safety and regulatory practices for related compounds (Hubert, 2003).
properties
IUPAC Name |
1,3-difluoro-5-(4-nitrophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-10-5-9(6-11(14)7-10)8-1-3-12(4-2-8)15(16)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUXUZXTMUTJEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718397 | |
Record name | 3,5-Difluoro-4'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-5-(4-nitrophenyl)benzene | |
CAS RN |
910301-32-5 | |
Record name | 3,5-Difluoro-4'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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